Pamabrom

Vue d'ensemble

Description

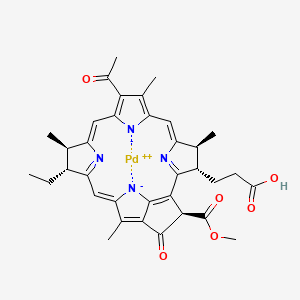

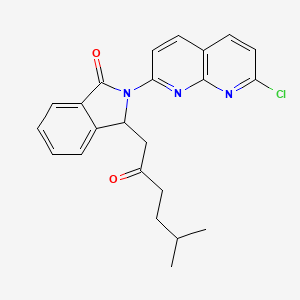

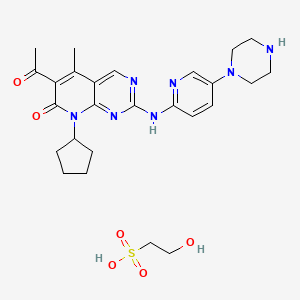

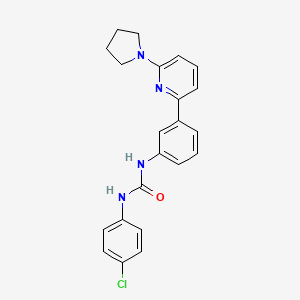

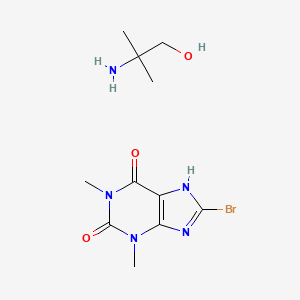

Le Pamabrom est un composé diurétique couramment utilisé pour traiter les ballonnements, les gonflements et le gain de poids associé à l’eau liés aux symptômes menstruels. Il s’agit d’une combinaison de deux composants : la 8-bromotéophylline et le 2-amino-2-méthyl-1-propanol . Le principe actif diurétique du this compound est la 8-bromotéophylline, qui agit en augmentant la miction .

Applications De Recherche Scientifique

Le pamabrom a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des diurétiques et des dérivés de la xanthine.

Biologie : Le this compound est utilisé dans la recherche relative à la fonction rénale et à l’équilibre hydrique.

Médecine : Il est étudié pour son efficacité dans le traitement des affections associées à la rétention d’eau et aux ballonnements.

Mécanisme D'action

Le pamabrom exerce ses effets en augmentant la miction, ce qui contribue à réduire la rétention d’eau et les ballonnements. Le composant actif, la 8-bromotéophylline, agit comme un diurétique faible en augmentant la filtration glomérulaire et en affectant potentiellement la réabsorption tubulaire. Cela conduit à une augmentation de l’excrétion des ions sodium et chlorure, ce qui se traduit par une augmentation du volume urinaire .

Analyse Biochimique

Biochemical Properties

Pamabrom plays a significant role in biochemical reactions primarily due to its diuretic properties. Bromotheophylline, the active moiety of this compound, interacts with various enzymes and proteins in the renal system. It increases the permeability of the renal tubules, enhances glomerular filtration rate, and inhibits sodium reabsorption in the proximal tubules . These interactions lead to increased excretion of sodium and chloride ions, thereby promoting diuresis.

Cellular Effects

This compound affects various cell types and cellular processes, particularly in the renal system. It influences cell function by increasing urination frequency, which helps in reducing bloating and menstrual pain . The compound’s diuretic action is mediated through its effects on cell signaling pathways that regulate ion transport and water balance. Additionally, this compound may impact gene expression related to renal function and fluid balance, although specific details on these effects are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its active component, bromotheophylline, which binds to and inhibits enzymes responsible for sodium reabsorption in the renal tubules . This inhibition leads to increased excretion of sodium and water, resulting in diuresis. Additionally, the presence of 2-amino-2-methylpropanol in this compound may suppress the antidiuretic hormone in the posterior pituitary gland, further enhancing its diuretic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its diuretic effects can diminish with prolonged use due to potential development of tolerance. Long-term studies have shown that continuous administration of this compound may lead to adaptive changes in renal function, such as altered expression of ion transporters and enzymes involved in sodium reabsorption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases urine output without significant adverse effects. At higher doses, it can cause electrolyte imbalances, dehydration, and renal toxicity . These threshold effects highlight the importance of careful dosage management to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to renal function and fluid balance. Bromotheophylline, the active component, is metabolized in the liver and excreted primarily through the kidneys . The metabolic pathways involve interactions with enzymes such as cytochrome P450, which facilitate the breakdown and elimination of the compound. These interactions can affect metabolic flux and metabolite levels, influencing the overall diuretic effect of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through renal pathways. Bromotheophylline is absorbed in the gastrointestinal tract and transported to the kidneys, where it exerts its diuretic effects . The compound interacts with renal transporters and binding proteins that facilitate its localization and accumulation in the renal tubules, enhancing its diuretic action.

Subcellular Localization

The subcellular localization of this compound, particularly bromotheophylline, is primarily within the renal tubules. The compound’s activity is concentrated in the proximal tubules, where it inhibits sodium reabsorption and promotes diuresis . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments within the renal cells, optimizing its diuretic function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le pamabrom est synthétisé par combinaison de 8-bromotéophylline et de 2-amino-2-méthyl-1-propanol dans un rapport de 1 : 1 . La synthèse comporte les étapes suivantes :

Préparation de la 8-bromotéophylline : Cela implique la bromation de la théophylline, un dérivé de la xanthine, à l’aide de brome ou d’un réactif contenant du brome dans des conditions contrôlées.

Combinaison avec le 2-amino-2-méthyl-1-propanol : La 8-bromotéophylline est ensuite combinée au 2-amino-2-méthyl-1-propanol pour former du this compound.

Méthodes de production industrielle

Dans les milieux industriels, le this compound est produit en combinant les deux composants dans des réacteurs à grande échelle dans des conditions contrôlées de température et de pression. Le mélange est ensuite purifié par cristallisation ou d’autres techniques de séparation pour obtenir le produit final à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le pamabrom subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’atome de brome dans la 8-bromotéophylline peut subir des réactions d’oxydation dans des conditions spécifiques.

Substitution : Le groupe amino dans le 2-amino-2-méthyl-1-propanol peut participer à des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Agents oxydants : Le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés comme agents oxydants pour les réactions d’oxydation.

Réactifs de substitution : Les agents halogénants ou les agents alkylants peuvent être utilisés pour les réactions de substitution impliquant le groupe amino.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de la 8-bromotéophylline peut conduire à la formation de dérivés de la xanthine bromés .

Comparaison Avec Des Composés Similaires

Le pamabrom peut être comparé à d’autres composés diurétiques tels que le furosémide et l’hydrochlorothiazide :

Furosémide : Un diurétique de l’anse qui augmente considérablement la miction et est utilisé pour traiter l’œdème et l’hypertension.

Hydrochlorothiazide : Un diurétique thiazidique utilisé pour traiter l’hypertension et l’œdème.

Le this compound est unique par sa combinaison de 8-bromotéophylline et de 2-amino-2-méthyl-1-propanol, ce qui procure un effet diurétique léger adapté à une utilisation en vente libre .

Composés similaires

- Furosémide

- Hydrochlorothiazide

- Chlorothiazide

- Spironolactone

Le this compound se distingue par son application spécifique dans le traitement des symptômes liés aux menstruations et sa disponibilité en tant que médicament en vente libre .

Propriétés

IUPAC Name |

2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOTUUBRFJHZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209397 | |

| Record name | Pamabrom [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-04-2 | |

| Record name | Pamabrom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamabrom [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamabrom [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMABROM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While primarily known for its diuretic action, studies suggest that Pamabrom might possess peripheral antinociceptive properties, potentially through the modulation of opioid receptors, nitric oxide signaling, and potassium channels [].

ANone: While both this compound and indomethacin display antinociceptive effects, their mechanisms differ. This compound's antinociception appears to involve the opioid receptor-NO-cGMP-K+ channels pathway and a biguanide-dependent mechanism. In contrast, indomethacin's effects were not affected by blocking these pathways, suggesting a different mechanism [].

ANone: The molecular formula of this compound is C11H18BrN5O3, and its molecular weight is 360.22 g/mol [, , ].

ANone: Spectroscopic analysis of this compound reveals a maximum absorbance (λmax) at 279 nm in distilled water []. This characteristic can be utilized for its detection and quantification.

ANone: Studies indicate that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It shows less degradation under thermal and photolytic conditions [].

ANone: The provided research papers primarily focus on the analytical methods, pharmacological properties, and stability of this compound. They do not delve into its catalytic properties, applications in catalysis, computational chemistry studies, or QSAR models.

ANone: The provided research papers do not offer detailed insights into the structure-activity relationships of this compound or its analogs.

ANone: While specific formulation strategies are not extensively discussed, the research emphasizes the importance of considering this compound's sensitivity to acidic, alkaline, and oxidative conditions during formulation development []. Employing appropriate packaging and storage conditions that minimize exposure to these factors can help preserve its stability.

ANone: The research does not specify the effective dose range of this compound. Dosage information is typically found on product labels or in clinical guidelines.

ANone: One study utilized a rat paw formalin test to assess the antinociceptive effects of this compound. The results suggested that locally administered this compound induced dose-dependent antinociception, potentially through the activation of the opioid receptor-NO-cGMP-K+ channels pathway [].

ANone: Clinical trials investigating the efficacy of this compound in combination with acetaminophen for primary dysmenorrhea have yielded mixed results, with some studies suggesting limited evidence of its effectiveness compared to other NSAIDs or placebo []. Further well-designed, randomized, controlled trials are needed to establish conclusive evidence.

ANone: The research does not delve into specific resistance mechanisms associated with this compound.

ANone: While generally considered safe, this compound may cause adverse effects like headache, gastritis, dyspepsia, diarrhea, and nausea []. It's important to note that this information is not a substitute for medical advice. Individuals should always consult with a healthcare professional for personalized guidance on medication use.

ANone: This document does not cover specific drug interactions. Consulting a healthcare professional or referring to reliable drug information resources is recommended for information on drug interactions.

ANone: The provided research primarily centers around analytical method development and validation for this compound quantification in various matrices. It doesn't cover topics like specific drug delivery systems, biomarkers, detailed environmental impacts, alternative drugs, or research infrastructure.

ANone: Researchers frequently utilize techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) [, , , , , , , , , , , ] and UV-Visible spectrophotometry [, , , , ] for the quantification of this compound in pharmaceutical formulations. These methods offer sensitivity, accuracy, and selectivity for analyzing this compound content.

ANone: The analytical methods discussed in the research papers are validated following the International Conference on Harmonization (ICH) guidelines. These validation procedures encompass assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) [, , , , , , , , , , , , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.